molecular formula C10H15NO B13202725 4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

Cat. No.: B13202725
M. Wt: 165.23 g/mol
InChI Key: WWXLCVZGXOQYEM-UHFFFAOYSA-N
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Description

4,7-Dimethyl-1-oxaspiro[25]octane-2-carbonitrile is a chemical compound with the molecular formula C10H15NO It is a member of the oxaspiro compounds, which are characterized by a spiro-connected oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The spiro-connected oxane ring provides structural stability and influences the compound’s reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Isopropenyl-4,7-dimethyl-1-oxaspiro[2.5]octane
  • 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene

Uniqueness

4,7-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile is unique due to its specific structural features, including the spiro-connected oxane ring and the nitrile group. These features confer distinct chemical properties and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

4,7-dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile

InChI

InChI=1S/C10H15NO/c1-7-3-4-8(2)10(5-7)9(6-11)12-10/h7-9H,3-5H2,1-2H3

InChI Key

WWXLCVZGXOQYEM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C2(C1)C(O2)C#N)C

Origin of Product

United States

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